2-Quinazolineacetonitrile, 3,4-dihydro-4-oxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Quinazolineacetonitrile, 3,4-dihydro-4-oxo- is a heterocyclic compound that belongs to the quinazoline family. This compound is characterized by its fused benzene and pyrimidine rings, which contribute to its unique chemical properties. It is often used in various scientific research applications due to its biological activity and potential therapeutic benefits .
Vorbereitungsmethoden
The synthesis of 2-Quinazolineacetonitrile, 3,4-dihydro-4-oxo- typically involves the reaction of anthranilic acid with cyanogens . This reaction produces the quinazoline derivative through a series of steps that include decarboxylation and cyclization. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Analyse Chemischer Reaktionen
2-Quinazolineacetonitrile, 3,4-dihydro-4-oxo- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s reactivity.
Reduction: This reaction can modify the compound’s electronic properties, potentially altering its biological activity.
Substitution: Common reagents for substitution reactions include halogens and alkyl groups, which can replace hydrogen atoms on the quinazoline ring. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-Quinazolineacetonitrile, 3,4-dihydro-4-oxo- has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It exhibits biological activity, making it useful in studying cellular processes and interactions.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of 2-Quinazolineacetonitrile, 3,4-dihydro-4-oxo- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .
Vergleich Mit ähnlichen Verbindungen
2-Quinazolineacetonitrile, 3,4-dihydro-4-oxo- can be compared with other quinazoline derivatives such as:
2-Cyano-3,4-dihydro-4-oxoquinazoline: Similar in structure but with different functional groups.
6-Bromo-3,4-dihydro-4-oxoquinazoline: Contains a bromine atom, which can alter its reactivity and biological activity. The uniqueness of 2-Quinazolineacetonitrile, 3,4-dihydro-4-oxo- lies in its specific functional groups and the resulting chemical and biological properties.
Eigenschaften
Molekularformel |
C10H7N3O |
---|---|
Molekulargewicht |
185.18 g/mol |
IUPAC-Name |
2-(4-oxo-4aH-quinazolin-2-yl)acetonitrile |
InChI |
InChI=1S/C10H7N3O/c11-6-5-9-12-8-4-2-1-3-7(8)10(14)13-9/h1-4,7H,5H2 |
InChI-Schlüssel |
LOLHLJPDHIXFNK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2C(=NC(=NC2=O)CC#N)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.